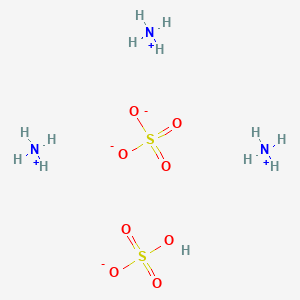![molecular formula C30H48O2 B1257563 5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol;2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol](/img/structure/B1257563.png)
5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol;2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol;2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol is an essential oil obtained from the steam distillation of chips and billets cut from the heartwood of various species of sandalwood trees, mainly Santalum album (Indian sandalwood) and Santalum spicatum (Australian sandalwood) . Known for its warm, woody, and slightly sweet aroma, sandalwood oil has been used for centuries in perfumes, cosmetics, sacred unguents, and as a mild food flavoring . The oil contains more than 90% sesquiterpenic alcohols, with α-santalol and β-santalol being the primary constituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol;2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol is primarily extracted through steam distillation. In this process, superheated steam is passed through powdered wood, carrying the oil locked inside the cellular structure of the wood. After cooling, the steam condenses to yield sandalwood hydrosol and sandalwood oil .
Industrial Production Methods:
Steam Distillation: The most common method, involving running steam over wood chips of the sandalwood tree.
Subcritical Ethanol Extraction: A green technique optimizing phenolic and flavonoid yields with subcritical ethanol under conditions of 6.04 MPa, 109°C, and 2.01 mL/min.
Ionic Liquid Extraction: Using ionic liquids like 1,3-diethylimidazolium acetate, sandalwood oil can be extracted efficiently, often with microwave irradiation or poly(ethylene glycol) pretreatment.
Types of Reactions:
Oxidation: this compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions are less common but can be used to modify specific components of the oil.
Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide ions.
Major Products:
Oxidation Products: Various oxidized sesquiterpenes.
Reduction Products: Reduced forms of sesquiterpenes.
Substitution Products: Halogenated or nucleophile-substituted sesquiterpenes.
Aplicaciones Científicas De Investigación
5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol;2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol;2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol exerts its effects through multiple mechanisms:
Comparación Con Compuestos Similares
Sandalore: A synthetic substitute with a similar odor profile.
Bacdanlol: Another synthetic alternative used in perfumery.
Ebanol, Florsantol, Sandaxol: Other synthetic substitutes with similar fragrance properties.
Uniqueness: 5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol;2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol is unique due to its high content of α-santalol and β-santalol, which are responsible for its distinctive woody aroma and therapeutic properties . Unlike synthetic substitutes, natural sandalwood oil also offers a complex mixture of minor sesquiterpenoids that contribute to its overall efficacy and fragrance profile .
Propiedades
Fórmula molecular |
C30H48O2 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol;2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |
InChI |
InChI=1S/2C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3;1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,11-13,16H,4,6-9H2,1-3H3;5,13-14,16H,2,4,6-10H2,1,3H3/t11?,12-,13?,14+,15?;13-,14+,15+/m01/s1 |
Clave InChI |
MDCTURIGCBTRQI-DYLPIWLKSA-N |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO.CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
SMILES isomérico |
CC(=CCC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)CO.CC(=CCC[C@@]1(C2C[C@@H]3C1(C3C2)C)C)CO |
SMILES canónico |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO.CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
Pictogramas |
Irritant |
Sinónimos |
sandalwood oil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)



![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)








